molecular formula C9H9Cl2N3 B1459486 5,7-Dichloro-2-isopropylpyrazolo[1,5-A]pyrimidine CAS No. 1211591-34-2

5,7-Dichloro-2-isopropylpyrazolo[1,5-A]pyrimidine

Cat. No.: B1459486
CAS No.: 1211591-34-2
M. Wt: 230.09 g/mol
InChI Key: NNACUNYNRYVYQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dichloro-2-isopropylpyrazolo[1,5-a]pyrimidine (CAS 1211591-34-2) is a high-value chemical intermediate in medicinal chemistry and drug discovery. This compound features a pyrazolo[1,5-a]pyrimidine core, a privileged scaffold recognized for its significant role in targeted cancer therapy . The presence of two chlorine atoms at the 5 and 7 positions makes it a versatile building block for further functionalization via nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, allowing researchers to introduce diverse substituents and create extensive libraries for structure-activity relationship (SAR) studies . This compound is primarily utilized in the synthesis of potential protein kinase inhibitors (PKIs) . Kinases are essential enzymes frequently dysregulated in cancers, and small-molecule inhibitors based on the pyrazolo[1,5-a]pyrimidine core have shown potent activity against a range of oncology targets, including CK2, EGFR, B-Raf, and various Cyclin-Dependent Kinases (CDKs) . The dichloro-substituted intermediate is a critical precursor in multi-step syntheses, often undergoing selective displacement at one chlorine atom with nitrogen nucleophiles like morpholine to create key "morpholine-pyrimidine" motifs commonly found in active inhibitors . Researchers value this compound for its ability to streamline the development of novel therapeutic candidates for diseases such as non-small cell lung cancer and melanoma . This product is intended for research applications only and is not for diagnostic or therapeutic use. Handle with appropriate safety precautions.

Properties

IUPAC Name

5,7-dichloro-2-propan-2-ylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2N3/c1-5(2)6-3-9-12-7(10)4-8(11)14(9)13-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNACUNYNRYVYQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN2C(=C1)N=C(C=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

5,7-Dichloro-2-isopropylpyrazolo[1,5-A]pyrimidine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation. The compound binds to the active site of CDK2, inhibiting its activity and thereby affecting cell cycle progression. Additionally, this compound interacts with other proteins and biomolecules, potentially altering their functions and contributing to its overall biochemical effects.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been observed to induce cell cycle arrest and apoptosis, particularly in breast cancer (MCF-7) and colorectal cancer (HCT-116) cell lines. The compound influences cell signaling pathways, including those involved in cell proliferation and survival, leading to reduced cell viability. Furthermore, this compound affects gene expression and cellular metabolism, contributing to its cytotoxic effects.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of downstream targets essential for cell cycle progression. This inhibition leads to cell cycle arrest at the G1/S phase, ultimately resulting in apoptosis. Additionally, the compound may interact with other biomolecules, modulating their activities and contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time points. The compound exhibits stability under standard storage conditions (2-8°C) and maintains its activity over extended periods. Long-term studies have shown that the compound’s effects on cellular function, including cell cycle arrest and apoptosis, persist over time, indicating its potential for sustained therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, toxic effects such as weight loss and organ damage have been observed, indicating a narrow therapeutic window. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes involved in drug metabolism. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites may retain biological activity or contribute to the compound’s overall pharmacokinetic profile. Additionally, this compound may affect metabolic flux and alter metabolite levels, influencing cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins, facilitating its uptake and distribution. It accumulates in specific cellular compartments, where it exerts its biochemical effects. The localization and accumulation of the compound are critical for its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target enzymes and proteins. Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, enhancing its efficacy and specificity. Understanding the subcellular localization of this compound is essential for optimizing its therapeutic applications.

Biological Activity

5,7-Dichloro-2-isopropylpyrazolo[1,5-A]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound primarily involves its role as a selective inhibitor of various kinases. Kinases are crucial for regulating cellular processes, including cell division and metabolism. The compound has shown particular efficacy against cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation.

Key Mechanistic Insights:

  • Inhibition of CDKs : Research indicates that this compound selectively inhibits CDK9 with an IC50 value of approximately 6 nM, demonstrating significant potency against this target while maintaining selectivity over other kinases .
  • CNS Penetration : Studies have highlighted its ability to penetrate the central nervous system (CNS), suggesting potential applications in neurological disorders .

Biological Activity and Therapeutic Applications

The compound exhibits a range of biological activities that could be harnessed for therapeutic purposes:

  • Anticancer Activity : The selective inhibition of CDKs by this compound has been linked to reduced tumor growth in preclinical models. Its ability to induce apoptosis in cancer cells has made it a candidate for further development in oncology .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain pathogens, although further research is needed to elucidate these effects fully .

Case Studies

Several studies have explored the biological effects of this compound:

  • Study on CDK Inhibition : A study demonstrated that the compound effectively inhibited CDK9 and showed promising results in reducing parasitemia in Trypanosoma brucei models. This highlights its potential for treating diseases like African sleeping sickness .
  • CNS Activity Evaluation : In pharmacokinetic studies involving murine models, the compound exhibited significant CNS penetration and bioavailability, suggesting its suitability for neurological applications .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Activity Target IC50 (nM) Effect Observed
CDK9 InhibitionCyclin-dependent Kinase 96Reduced cell proliferation in cancer models
Antimicrobial ActivityVarious pathogensN/APotential inhibition observed
CNS PenetrationN/AN/ASignificant CNS bioavailability noted

Scientific Research Applications

Medicinal Chemistry

The pyrazolo[1,5-a]pyrimidine scaffold has been recognized for its potential in developing therapeutic agents against various diseases. Specifically, 5,7-Dichloro-2-isopropylpyrazolo[1,5-A]pyrimidine has been studied for its inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and have implications in cancer therapy.

CDK Inhibition

Recent studies have shown that derivatives of pyrazolo[1,5-a]pyrimidine can selectively inhibit various CDKs (CDK1, CDK2, CDK4, etc.), making them promising candidates for treating proliferative disorders such as cancer. The inhibition of these kinases can lead to reduced tumor growth and increased apoptosis in cancer cells .

Antitumor Activity

The compound has demonstrated significant antitumor properties through various mechanisms:

  • Cell Cycle Arrest : By inhibiting CDKs, these compounds can induce cell cycle arrest in cancer cells.
  • Apoptosis Induction : They promote programmed cell death in malignant cells, further aiding in tumor reduction.
  • Synergistic Effects : When used in combination with other chemotherapeutic agents, they can enhance overall therapeutic efficacy .

Enzymatic Inhibition

Beyond its role as a CDK inhibitor, this compound has shown promise in inhibiting various enzymes involved in disease pathways:

  • Phosphodiesterases : These enzymes are critical targets for conditions such as asthma and cardiovascular diseases. The inhibition of phosphodiesterases can lead to increased levels of cyclic nucleotides (cAMP and cGMP), which have numerous physiological effects .
  • Viral Infections : The compound's potential antiviral properties are also being explored, particularly against viruses that exploit cellular kinases for replication .

Neurodegenerative Disorders

Research indicates that pyrazolo[1,5-a]pyrimidines may play a role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating kinase activity linked to neuroinflammation and neuronal survival .

Material Science Applications

In addition to its biological applications, this compound exhibits interesting photophysical properties that make it suitable for material science applications:

  • Fluorophores : The compound can act as a fluorophore due to its structural characteristics, which may be useful in imaging technologies .
  • Crystal Engineering : Its ability to form crystals with unique conformational properties opens avenues for solid-state applications .

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[1,5-A]pyrimidine Derivatives

The biological and chemical profiles of 5,7-dichloro-2-isopropylpyrazolo[1,5-A]pyrimidine can be contextualized by comparing it to structurally analogous compounds. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Pyrazolo[1,5-A]pyrimidine Derivatives

Compound Name Substituents Molecular Weight Key Biological Activity Notable Findings
This compound 5-Cl, 7-Cl, 2-isopropyl ~248.1 (est.) Kinase inhibition (e.g., PI3Kδ, EGFR) Optimized for selectivity via bulky C(2) substituent; enhanced lipophilicity
5,7-Dimethylpyrazolo[1,5-A]pyrimidin-2-amine (XAZ) 5-Me, 7-Me, 2-NH2 162.2 Kinase inhibition Reduced potency vs. dichloro derivatives; higher solubility due to NH2 group
5,7-Dichloro-2-(4-pyridinyl)pyrazolo[1,5-A]pyrimidine 5-Cl, 7-Cl, 2-(4-pyridinyl) 265.1 Kinase/protein binding Pyridinyl group enables π-π stacking interactions; moderate pKa (2.29)
5,7-Dichloro-2-methylpyrazolo[1,5-A]pyrimidine (GF23070) 5-Cl, 7-Cl, 2-Me 202.0 Research tool (PI3Kδ studies) Lower steric bulk at C(2) reduces selectivity compared to isopropyl analog
5,7-Dimethyl-2-phenylpyrazolo[1,5-A]pyrimidine 5-Me, 7-Me, 2-Ph 223.3 Anticancer/anti-inflammatory Aromatic C(2) substituent enhances planar interactions

Key Observations:

Substituent Effects on Activity :

  • Chlorine vs. Methyl Groups : Dichloro derivatives (e.g., target compound) exhibit stronger kinase inhibition than dimethyl analogs (e.g., XAZ) due to enhanced electron-withdrawing effects and tighter binding to hydrophobic kinase pockets .
  • C(2) Substituents : Bulky groups like isopropyl (target compound) or phenyl (dimethyl-phenyl analog) improve selectivity by fitting into sterically constrained regions. Smaller groups (e.g., methyl in GF23070) reduce potency .

In contrast, polar groups like NH2 (XAZ) improve solubility but may limit bioavailability .

Target Engagement :

  • Dichloro derivatives show preferential inhibition of PI3Kδ and EGFR kinases, while pyridinyl-substituted analogs (e.g., CAS 1232224-67-7) are explored for TRK inhibition .

Preparation Methods

General Synthetic Strategy

The synthesis of 5,7-dichloro substituted pyrazolo[1,5-a]pyrimidines typically begins with the condensation of aminopyrazole derivatives and malonate esters or 1,3-diketones, followed by chlorination and nucleophilic substitution steps. The key stages are:

  • Formation of the pyrazolo[1,5-a]pyrimidine core via condensation reactions.
  • Chlorination at positions 5 and 7 to introduce dichloro substituents.
  • Introduction of the isopropyl group at position 2 through alkylation or substitution reactions.

Detailed Preparation Steps

Core Formation via Condensation

A common approach involves reacting 5-aminopyrazole derivatives with diethyl malonate or 1,3-diketones in acidic medium (e.g., acetic acid with sulfuric acid catalyst). This condensation yields the pyrazolo[1,5-a]pyrimidine diol intermediate.

  • Example: 5-Amino-3-methylpyrazole reacts with diethyl malonate in the presence of sodium ethanolate to yield 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol with high yield (~89%).

Chlorination to Obtain 5,7-Dichloro Derivative

The diol intermediate is then subjected to chlorination using phosphorus oxychloride (POCl3), which selectively replaces hydroxyl groups with chlorine atoms at positions 5 and 7.

  • Example: 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol is chlorinated with POCl3 to give 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine with a yield around 61%.

Introduction of the Isopropyl Group at Position 2

The isopropyl substituent at position 2 can be introduced by nucleophilic substitution or alkylation reactions on the pyrazolo[1,5-a]pyrimidine core.

  • While specific literature on direct isopropyl substitution at position 2 of the dichloro derivative is limited, analogous substitutions with methyl or other alkyl groups have been performed by nucleophilic substitution or Suzuki coupling reactions.

  • For example, nucleophilic substitution at position 7 with morpholine has been reported, indicating the chlorine atoms at positions 5 and 7 are reactive sites for substitution.

  • The isopropyl group can be introduced either by using isopropyl-substituted pyrazole starting materials or by alkylation of the 2-position after core formation.

Multistep Synthesis Example (Adapted from Related Pyrazolo[1,5-a]pyrimidine Syntheses)

Step Reaction Reagents/Conditions Yield (%) Notes
1 Condensation of 5-aminopyrazole with diethyl malonate Sodium ethanolate, reflux 89 Forms pyrazolo[1,5-a]pyrimidine-5,7-diol
2 Chlorination of diol intermediate Phosphorus oxychloride, reflux 61 Yields 5,7-dichloro derivative
3 Alkylation or substitution at position 2 Alkyl halide or Suzuki coupling Variable To introduce isopropyl substituent
4 Purification Column chromatography or recrystallization - Ensures >95% purity

Alternative Synthetic Routes and Catalytic Methods

  • Suzuki Coupling: Some derivatives are prepared via Suzuki coupling of halogenated pyrazolo[1,5-a]pyrimidines with boronic acids or esters in the presence of palladium catalysts, enabling functionalization at various positions.

  • Buchwald–Hartwig Amination: This palladium-catalyzed amination method is used for introducing amine substituents at the halogenated positions, demonstrating the versatility of the dichloro intermediate for further derivatization.

  • Oxidation and Reductive Amination: These steps are sometimes employed for further functional group transformations on the pyrazolo[1,5-a]pyrimidine scaffold.

Research Findings on Preparation Efficiency

  • The condensation and chlorination steps generally afford good to moderate yields (60–90%), with the chlorination step being somewhat less efficient due to the harsher reaction conditions required.

  • Selectivity in chlorination favors substitution at positions 5 and 7, critical for subsequent functionalization.

  • The reactivity of chlorine atoms at these positions allows for selective nucleophilic substitution, enabling diverse functional group introduction.

  • The overall synthetic strategy is modular, allowing for structural diversification by altering starting aminopyrazoles or coupling partners.

Summary Table of Key Reaction Conditions for Preparation

Reaction Step Starting Material Reagents Conditions Product Yield (%)
Condensation 5-Aminopyrazole + Diethyl malonate Sodium ethanolate Reflux in ethanol Pyrazolo[1,5-a]pyrimidine-5,7-diol 89
Chlorination Pyrazolo[1,5-a]pyrimidine-5,7-diol POCl3 Reflux 5,7-Dichloro-pyrazolo[1,5-a]pyrimidine 61
Alkylation (Isopropyl introduction) 5,7-Dichloro derivative Isopropyl halide or equivalent Nucleophilic substitution or Suzuki coupling 5,7-Dichloro-2-isopropyl derivative Variable (typically moderate)

Q & A

Q. How can mechanistic studies elucidate the role of the isopropyl group in modulating biological activity?

  • Methodological Answer :
  • Isotopic labeling : Synthesize deuterated analogs to track metabolic pathways via mass spectrometry .
  • Surface plasmon resonance (SPR) : Measure binding kinetics to target receptors (e.g., benzodiazepine receptors) and compare with non-isopropyl analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-Dichloro-2-isopropylpyrazolo[1,5-A]pyrimidine
Reactant of Route 2
Reactant of Route 2
5,7-Dichloro-2-isopropylpyrazolo[1,5-A]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.